molecular formula C24H19F2NO3S B2440899 6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-87-7

6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2440899
CAS No.: 899213-87-7
M. Wt: 439.48
InChI Key: YHEWBYBTAVXROG-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS# 1326823-02-2) is a high-purity chemical compound for research and development purposes . It has a molecular weight of 439.48 and a molecular formula of C24H19F2NO3S . The core structure of this compound is based on a quinolin-4-one scaffold. Quinolone-type compounds are recognized as privileged structures in medicinal chemistry and are frequently investigated for their diverse bioactivity . They have been reported in scientific literature to exhibit a range of pharmacological properties, including potential as antiviral agents, such as inhibitors of HIV-1 reverse transcriptase, and as candidates in anticancer research . This specific molecule may be of interest in various drug discovery and chemical biology programs. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,7-difluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3S/c1-15-6-8-18(9-7-15)31(29,30)23-14-27(13-17-5-3-4-16(2)10-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWBYBTAVXROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often complex and require detailed studies to fully understand .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonamide
  • N-(p-toluenesulfonyl)imino]phenyliodinane
  • 6,7-difluoro-3-(4-methylbenzenesulfonyl)quinolin-4-ol

Uniqueness

6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features. The presence of fluorine atoms and the sulfonyl group contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

6,7-Difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Fluorine Substituents : Two fluorine atoms at positions 6 and 7.
  • Sulfonyl Group : A 4-methylbenzenesulfonyl moiety that enhances solubility and biological activity.
  • Dihydroquinoline Core : This core structure is known for various pharmacological properties.

Anticancer Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound under review may share these properties due to its structural similarities.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
  • Modulation of Signaling Pathways : The compound may influence several signaling pathways, including those related to apoptosis and cell survival, potentially through the modulation of reactive oxygen species (ROS) levels.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInhibits cell proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of DHFR and CDKs
Apoptosis InductionInduces programmed cell death in tumor cells

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The IC50 values were notably low, indicating high potency.
  • Animal Models : Preliminary studies in animal models showed a marked reduction in tumor size when treated with the compound compared to controls. These findings suggest potential for further development into a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, and what challenges arise during its purification?

  • Methodological Answer : The synthesis of this quinolinone derivative typically involves cyclization of substituted chalcone precursors under acid/base catalysis or microwave-assisted conditions. For example, indium(III) chloride-catalyzed isomerization under microwave irradiation (360 W, 5 min) has been effective for analogous dihydroquinolin-4-ones, yielding ~63% purity . Key challenges include controlling regioselectivity due to fluorine substituents and removing residual solvents (e.g., CH₂Cl₂) during crystallization. Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from CH₂Cl₂/di-isopropylether is recommended for purification.

Q. How can researchers validate the structural integrity of this compound, especially its sulfonyl and benzyl substituents?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., fluorine-induced splitting patterns) and sulfonyl group integration .
  • X-ray crystallography : Resolve dihedral angles between fused quinoline rings and substituents (e.g., 57.84° between quinoline and benzene rings in analogous structures), ensuring steric compatibility .
  • HRMS : Verify molecular weight (theoretical ~465 g/mol) and isotopic patterns.

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The sulfonyl group increases hydrophilicity but may reduce thermal stability. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what limitations exist?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or antimicrobial enzymes). The difluoro and sulfonyl groups may enhance binding via halogen bonding or π-π stacking .
  • Limitations : Force fields often underestimate fluorine’s electrostatic contributions. Validate predictions with in vitro assays (e.g., IC₅₀ determination) and compare with structurally similar compounds (e.g., 2-chloro-6,7-dimethylquinolin-3-yl derivatives) .

Q. How should researchers design experiments to resolve contradictory data on this compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO ≤1%). The methylbenzenesulfonyl group may improve aqueous solubility but reduce membrane permeability.
  • Bioavailability : Employ Caco-2 cell monolayers to assess intestinal absorption. If permeability is low, consider prodrug strategies (e.g., esterification of the sulfonyl group) .

Q. What environmental fate studies are relevant for assessing this compound’s ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation).
  • Biotic degradation : Use OECD 301F (activated sludge) to evaluate microbial breakdown.
  • Toxicity tiers : Start with Daphnia magna acute toxicity (48h LC₅₀), then progress to fish or algal chronic exposure models.

Data Contradiction and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate model parameters : Adjust docking grid sizes to account for fluorine’s van der Waals radius or use QM/MM hybrid methods.
  • Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) and cross-reference with structurally validated controls .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Link to the "lock-and-key" vs. "induced-fit" theories for enzyme inhibition. The rigid quinolinone core may favor lock-and-key binding, while the benzyl substituent could induce conformational changes . Use stopped-flow kinetics or surface plasmon resonance (SPR) to distinguish mechanisms.

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